METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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Overview
Description
METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinyl ring, and an acetic acid methyl ester moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the chlorophenyl group. One common method involves the reaction of 4-chlorophenylacetic acid with a suitable amine to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the pyrrolidinyl ring. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine ethyl ester dihydrochloride: This compound shares a similar chlorophenyl group and is used as an antihistamine.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
Uniqueness
What sets METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15ClN2O4 |
---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-methylamino]acetate |
InChI |
InChI=1S/C14H15ClN2O4/c1-16(8-13(19)21-2)11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
PORZWAKMDSHJPG-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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